molecular formula C11H12N2O B1463658 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole CAS No. 81386-31-4

5-Ethyl-3-p-tolyl-1,2,4-oxadiazole

Cat. No. B1463658
CAS RN: 81386-31-4
M. Wt: 188.23 g/mol
InChI Key: UAOUFKKDOFRILC-UHFFFAOYSA-N
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Description

5-Ethyl-3-p-tolyl-1,2,4-oxadiazole is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is a heterocyclic compound that contains two carbon atoms, two nitrogen atoms, and one oxygen atom in its structure .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole, has been a subject of interest in various research studies . The synthesis often involves annulation reactions, followed by desulfurization/intramolecular rearrangement .


Molecular Structure Analysis

The molecular structure of 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole has been analyzed using experimental methods such as X-ray diffraction (XRD) and theoretical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations .


Physical And Chemical Properties Analysis

5-Ethyl-3-p-tolyl-1,2,4-oxadiazole has a boiling point of 307.7±35.0 °C and a density of 1.087±0.06 g/cm3 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Crystallographic Investigations

The crystal structures of isomeric acetyl-dihydro-1,2,4-oxadiazoles, including derivatives of "5-Ethyl-3-p-tolyl-1,2,4-oxadiazole," were determined through X-ray analysis. Molecular orbital calculations complemented these findings, showing agreement between calculated and experimental values, which can help in understanding the preferred conformations of such compounds for further applications (Carpenter et al., 2001).

Synthesis and Catalysis

Derivatives of "5-Ethyl-3-p-tolyl-1,2,4-oxadiazole" were synthesized and utilized as ligands in palladium(II) complexes. These complexes exhibited high turnover numbers for C-C cross-coupling reactions in aqueous media, showcasing their potential in green chemistry applications (Bumagin et al., 2018).

Antimicrobial and Antifungal Activity

Research on "5-Ethyl-3-p-tolyl-1,2,4-oxadiazole" derivatives has revealed their potential in antimicrobial and antifungal applications. Novel series of derivatives were synthesized and evaluated for their efficacy against various strains of bacteria and fungi, demonstrating superior antimicrobial activities against specific microbial strains (Desai & Vaja, 2018).

Material Science and Corrosion Inhibition

Studies have also explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors. The derivatives showed significant inhibition abilities towards mild steel in acidic conditions, indicating their potential as protective agents in industrial applications (Ammal et al., 2018).

Synthetic Utility

The synthetic utility of "5-Ethyl-3-p-tolyl-1,2,4-oxadiazole" derivatives extends to various domains, including the development of building blocks for more complex molecules. One-step synthesis protocols have been established for creating 3-aryl-5-hydroxyalkyl-1,2,4-oxadiazoles, showcasing a streamlined approach to accessing these compounds for further chemical transformations (Neves Filho et al., 2013).

Safety And Hazards

5-Ethyl-3-p-tolyl-1,2,4-oxadiazole is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, dry powder or carbon dioxide extinguishers should be used .

properties

IUPAC Name

5-ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-10-12-11(13-14-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOUFKKDOFRILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674370
Record name 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-p-tolyl-1,2,4-oxadiazole

CAS RN

81386-31-4
Record name 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81386-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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